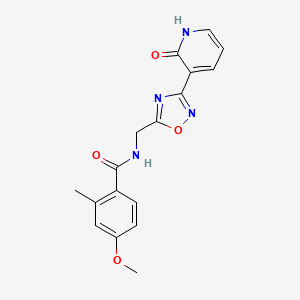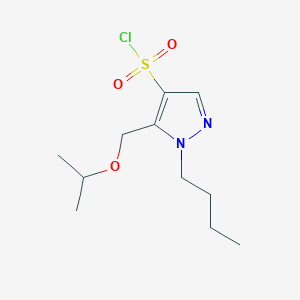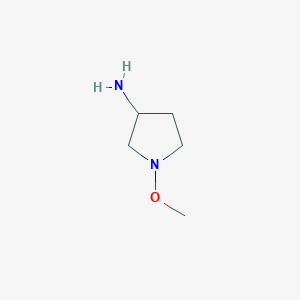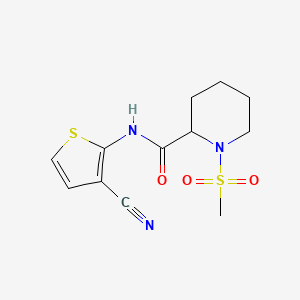
2-Anilino-5-pyrimidinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Anilino-5-pyrimidinecarbonitrile is a chemical compound with the molecular formula C17H12N4 . It has an average mass of 272.304 Da and a monoisotopic mass of 272.106201 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring attached to an aniline group and a nitrile group . The exact structure and properties can be further analyzed using computational techniques .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, related compounds have been studied for their binding selectivity in complexes with CDK2 and CDK7 .Physical and Chemical Properties Analysis
This compound has an average mass of 272.304 Da and a monoisotopic mass of 272.106201 Da . More detailed physical and chemical properties would require further experimental analysis .Wissenschaftliche Forschungsanwendungen
Antitumor Agents and DHFR Inhibitors :
- 2-Anilino-5-pyrimidinecarbonitrile derivatives, such as 2,4-diamino-5-methyl-6-[(monosubstituted anilino)methyl]pyrido[2,3-d]pyrimidines, have been synthesized for potential use as Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase (DHFR) inhibitors. These compounds have also been explored for their antitumor properties, showing inhibitory activity against T. gondii cells and a range of human cancer cell lines (Gangjee, Adair, & Queener, 1999).
Cyclin-Dependent Kinase Inhibitors :
- The compound has been identified as a potential inhibitor of cyclin-dependent kinase-2 (CDK2). Studies on 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives have shown them to be potent inhibitors of CDK2, suggesting a role in the treatment of diseases where CDK2 is a critical factor (Wang et al., 2004).
Ferroelectric and Magnetic Behavior :
- Research on mixed azide and 5-(pyrimidyl)tetrazole bridged Co(II)/Mn(II) polymers, incorporating pyrimidine-2-carbonitrile, has shown these compounds to exhibit ferroelectric behavior and magnetic properties. This opens possibilities for their use in materials science, particularly in the development of multiferroic coordination polymers (Sengupta & Mukherjee, 2010).
Synthesis of Novel Compounds :
- New hydrazinopyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their antitumoral activities against various human cancer cell lines. The synthesis process and the resulting bioactivity suggest potential applications in cancer research (Cocco et al., 2006).
DNA Polymerase III Inhibitors :
- 4-Substituted 2-amino-6-(anilino)pyrimidines, including derivatives of this compound, have been identified as selective inhibitors of DNA polymerase III. This enzyme is essential for DNA synthesis in Gram-positive bacteria, suggesting potential use in developing novel antibacterial agents (Ali et al., 2001).
Zukünftige Richtungen
There is ongoing research into the potential applications of 2-Anilino-5-pyrimidinecarbonitrile and related compounds. For example, a study has synthesized a series of compounds characterized by the presence of the 7-(3′,4′,5′-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine pharmacophore modified at its 2-position, with the aim of generating new potential antitumor agents .
Wirkmechanismus
Target of Action
The primary targets of 2-Anilino-5-pyrimidinecarbonitrile are the epidermal growth factor receptor (EGFR) and the methionine biosynthesis pathway . EGFR is a tyrosine kinase that plays a crucial role in cell proliferation and survival, making it a key target in cancer therapy . The methionine biosynthesis pathway is essential for the growth and survival of fungi, and its inhibition can lead to effective fungicidal action .
Mode of Action
This compound acts as an ATP mimicking tyrosine kinase inhibitor of EGFR . It competes with ATP for binding to the kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling . As a fungicide, it inhibits the methionine biosynthesis pathway, specifically the cgs gene, proposed to be involved in the secretion of hydrolytic enzymes .
Biochemical Pathways
The compound affects the EGFR signaling pathway in cancer cells, leading to the inhibition of cell proliferation and survival . In fungi, it disrupts the methionine biosynthesis pathway , which is crucial for fungal growth and survival .
Pharmacokinetics
Its metabolism and elimination would depend on various factors, including its chemical structure and the specific enzymes present in the body .
Result of Action
In cancer cells, the inhibition of EGFR by this compound leads to a decrease in cell proliferation and survival . In fungi, the inhibition of the methionine biosynthesis pathway results in impaired growth and survival .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other substances that might interact with the compound, and the specific characteristics of the target cells or organisms . .
Biochemische Analyse
Biochemical Properties
2-Anilino-5-pyrimidinecarbonitrile has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . It interacts with EGFR, a protein that plays a crucial role in cell growth and division .
Cellular Effects
In terms of cellular effects, this compound has shown promising results in inhibiting the growth of various human tumor cell lines . It has been found to exhibit moderate antiproliferative activity against colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) .
Molecular Mechanism
The molecular mechanism of this compound involves its role as an ATP mimicking tyrosine kinase inhibitor . It binds to the ATP binding site of EGFR, inhibiting its activity and thus preventing the downstream signaling pathways that lead to cell proliferation .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been observed in studies involving human tumor cell lines . Over time, it has been found to arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in HCT-116, HepG-2, and MCF-7 cells .
Metabolic Pathways
Given its role as an ATP mimicking tyrosine kinase inhibitor, it’s likely that it interacts with enzymes involved in ATP synthesis and utilization .
Eigenschaften
IUPAC Name |
2-anilinopyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c12-6-9-7-13-11(14-8-9)15-10-4-2-1-3-5-10/h1-5,7-8H,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLGQGDGFZDEDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(C=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2996931.png)
![2,2-Dimethyl-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2996936.png)
![1-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2996937.png)

![2-Chloro-N-[(3-pyrazol-1-ylpyridin-2-yl)methyl]acetamide](/img/structure/B2996939.png)

![2-Azaspiro[5.5]undecan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2996943.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2996944.png)
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(4-piperidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2996945.png)


![1-[1-(tert-butoxycarbonyl)-L-prolyl]piperidine-4-carboxylic acid](/img/structure/B2996949.png)


